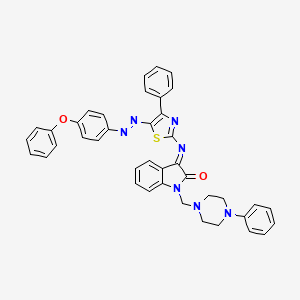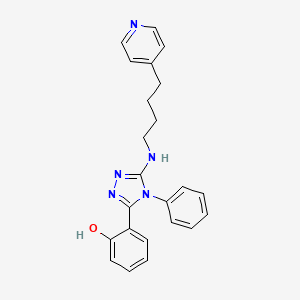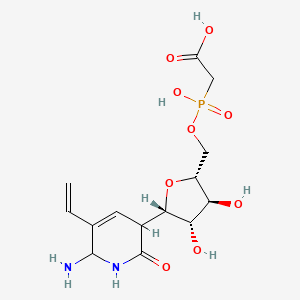
2H-Indol-2-one, 1,3-dihydro-3-((5-((4-phenoxyphenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((4-phenyl-1-piperazinyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Indol-2-one, 1,3-dihydro-3-((5-((4-phenoxyphenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((4-phenyl-1-piperazinyl)methyl)- is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core, a thiazole ring, and multiple aromatic substituents. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-((5-((4-phenoxyphenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((4-phenyl-1-piperazinyl)methyl)- typically involves multi-step organic reactions. The process begins with the formation of the indole core, followed by the introduction of the thiazole ring and the subsequent attachment of the aromatic substituents. Key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.
Azo Coupling: The azo group is introduced through a diazotization reaction, where an aromatic amine is converted to a diazonium salt, followed by coupling with another aromatic compound.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides, alkyl halides.
Major Products
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Amines: Products where the azo group is reduced to an amine.
Substituted Aromatics: Products with various substituents on the aromatic rings.
Aplicaciones Científicas De Investigación
2H-Indol-2-one, 1,3-dihydro-3-((5-((4-phenoxyphenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((4-phenyl-1-piperazinyl)methyl)- has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other organic materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core and thiazole ring play crucial roles in binding to these targets, modulating their activity. The azo group may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
2H-Indol-2-one: A simpler indole derivative with similar core structure but lacking the complex substituents.
Thiazole Derivatives: Compounds with a thiazole ring but different substituents.
Azo Compounds: Molecules containing azo groups but with different aromatic systems.
Uniqueness
The uniqueness of 2H-Indol-2-one, 1,3-dihydro-3-((5-((4-phenoxyphenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((4-phenyl-1-piperazinyl)methyl)- lies in its combination of structural features, which confer distinct biological activities and synthetic versatility. The presence of multiple aromatic rings, an indole core, a thiazole ring, and an azo group makes it a valuable compound for diverse research applications.
Propiedades
Número CAS |
139032-32-9 |
|---|---|
Fórmula molecular |
C40H33N7O2S |
Peso molecular |
675.8 g/mol |
Nombre IUPAC |
(3E)-3-[[5-[(4-phenoxyphenyl)diazenyl]-4-phenyl-1,3-thiazol-2-yl]imino]-1-[(4-phenylpiperazin-1-yl)methyl]indol-2-one |
InChI |
InChI=1S/C40H33N7O2S/c48-39-37(34-18-10-11-19-35(34)47(39)28-45-24-26-46(27-25-45)31-14-6-2-7-15-31)42-40-41-36(29-12-4-1-5-13-29)38(50-40)44-43-30-20-22-33(23-21-30)49-32-16-8-3-9-17-32/h1-23H,24-28H2/b42-37+,44-43? |
Clave InChI |
CWOBKFBNNIAQLB-BDOMXNNOSA-N |
SMILES isomérico |
C1CN(CCN1CN2C3=CC=CC=C3/C(=N\C4=NC(=C(S4)N=NC5=CC=C(C=C5)OC6=CC=CC=C6)C7=CC=CC=C7)/C2=O)C8=CC=CC=C8 |
SMILES canónico |
C1CN(CCN1CN2C3=CC=CC=C3C(=NC4=NC(=C(S4)N=NC5=CC=C(C=C5)OC6=CC=CC=C6)C7=CC=CC=C7)C2=O)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















